REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[CH:10]=O)[CH2:4][CH2:3]1.[NH:16]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:18][C:17]1=[O:25]>C(O)C>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[CH:10]=[C:18]2[C:19]3[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=3)[NH:16][C:17]2=[O:25])[CH2:4][CH2:3]1
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Name
|
|
Quantity
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0.152 g
|
Type
|
reactant
|
Smiles
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CN1CCN(CC1)C1=C(C=O)C=CC=C1
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Name
|
|
Quantity
|
62 μL
|
Type
|
reactant
|
Smiles
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N1C(CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
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7 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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Under nitrogen in a dry round bottom flask fitted with a condensor and magnetic stir bar
|
Type
|
TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 16 hours
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Duration
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16 h
|
Type
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TEMPERATURE
|
Details
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cooled
|
Type
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CUSTOM
|
Details
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evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
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the organic layer was washed with saturated aqueous sodium chloride (NaCl)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate (MgSO4)1
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
absorbed onto 437 mg of silica gel
|
Type
|
WASH
|
Details
|
Elution with ethyl acetate (EtOAc) (125 mL), 1% methanol (CH3OH) in EtOAc (100 mL), 2% CH3OH in EtOAc (100 mL)
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Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=C(C=C2C(NC3=CC=CC=C23)=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: CALCULATEDPERCENTYIELD | 116.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |